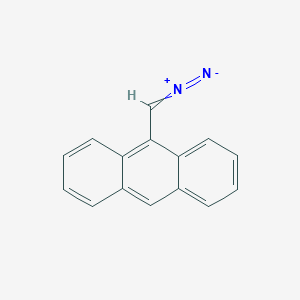

9-Anthryldiazomethane

概要

説明

これは一般的に生体分子の誘導体化に使用され、さまざまな分析および研究用途において貴重なツールとなっています .

2. 製法

合成経路と反応条件: 9-アントリルジアゾメタンの調製は、通常、エチルアセテートなどの有機溶媒中で、N-クロロスクシンイミドなどの有機酸化剤を用いて、9-アントラアルデヒドヒドラゾンを酸化することによって行われます。 反応は室温で行われ、生成された混合物は誘導体化のための試薬溶液として直接使用されます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、上記の調製方法は、工業用途にスケールアップできます。 主要な手順には、9-アントラアルデヒドヒドラゾンの合成と、それに続く9-アントリルジアゾメタンへの酸化が含まれます。

作用機序

9-アントリルジアゾメタンの作用機序は、カルボン酸を誘導体化して、蛍光性9-アントリルメチルエステル誘導体を生成する能力を含みます。 この誘導体化により、HPLCを使用して分析した場合に、化合物の検出感度が向上します. 分子標的は主にカルボン酸であり、経路は安定したエステル結合の形成を含みます。

類似の化合物:

- 9-(ジアゾメチル)アントラセン

- ジアゾメタン誘導体

比較: 9-アントリルジアゾメタンは、その強い蛍光特性によりユニークであり、カルボン酸とその誘導体を検出および分析するために非常に効果的です。 他のジアゾメタン誘導体と比較して、蛍光ベースの検出方法において、感度と特異性が向上しています .

生化学分析

Biochemical Properties

9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .

Cellular Effects

Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the fluorescent reagent this compound may decompose during storage .

Metabolic Pathways

Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .

Transport and Distribution

Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .

Subcellular Localization

Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 9-Anthryldiazomethane typically involves the oxidation of 9-anthraldehyde hydrazone with an organic oxidant such as N-chlorosuccinimide in an organic solvent like ethyl acetate. The reaction is carried out at room temperature, and the resulting mixture is directly used as the reagent solution for derivatization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method described above can be scaled up for industrial applications. The key steps involve the synthesis of 9-anthraldehyde hydrazone, followed by its oxidation to produce this compound.

化学反応の分析

反応の種類: 9-アントリルジアゾメタンは、主にカルボン酸と誘導体化反応を起こし、蛍光性9-アントリルメチルエステル誘導体を生成します. この反応により、高性能液体クロマトグラフィー(HPLC)を使用して分析した場合に、化合物の検出感度が向上します。

一般的な試薬と条件:

試薬: N-クロロスクシンイミド、エチルアセテート、9-アントラアルデヒドヒドラゾン。

条件: 室温、有機溶媒媒体。

主要な生成物: 9-アントリルジアゾメタンとカルボン酸の反応から生成される主要な生成物は、9-アントリルメチルエステル誘導体です.

4. 科学研究における用途

9-アントリルジアゾメタンは、その蛍光特性により、科学研究で広く使用されています。 主な用途には、以下が含まれます。

科学的研究の応用

9-Anthryldiazomethane is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

類似化合物との比較

- 9-(Diazomethyl)anthracene

- Diazomethane derivatives

Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .

生物活性

9-Anthryldiazomethane (ADAM) is a synthetic compound recognized for its fluorescent properties, widely utilized in biochemical research as a labeling reagent. Its primary applications include the detection and quantification of various biomolecules, particularly fatty acids, amino acids, and other carboxylic acids. This article delves into the biological activity of ADAM, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula : C₁₅H₁₀N₂

- Molecular Weight : 218.25 g/mol

- Melting Point : 65-67°C

- CAS Number : 10401-59-9

ADAM functions primarily through derivatization , a chemical process that modifies biomolecules to enhance their detectability via fluorescence. The interaction typically occurs with the carboxyl group (-COOH) of fatty acids and other relevant compounds, forming stable fluorescent derivatives that can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC).

Biochemical Pathways

The compound's interaction with biomolecules influences several metabolic pathways:

- Lipid Metabolism : When ADAM derivatizes fatty acids, it may affect pathways related to lipid synthesis and degradation.

- Protein Synthesis : Interaction with amino acids can potentially impact protein synthesis pathways.

Applications in Research

ADAM is employed across various fields due to its fluorescent labeling capabilities:

- Chemistry : Used for detecting fatty acids and their derivatives.

- Biology : Facilitates the derivatization of biomolecules for enhanced detection.

- Medicine : Assists in the analysis of biological samples, including serum and bile for bile acids.

- Industry : Applied in quantitative analysis of plant-derived compounds.

Case Study 1: Derivatization of Diarrhetic Shellfish Poisoning Toxins

A study demonstrated the application of ADAM in the derivatization of carboxylic functions in diarrhetic shellfish poisoning (DSP) toxins. By optimizing reaction parameters and using tetrahydrofuran as a solvent, researchers minimized artifact formation during analysis, leading to more accurate quantification of DSP toxins in marine samples .

Case Study 2: Detection of Fatty Acids

Research highlighted a novel method for the rapid fluorescent labeling of fatty acids using ADAM. This study established that ADAM effectively reacts with conjugated linoleic acids to form 9-anthrylmethyl esters, which are suitable for HPLC analysis .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| This compound (ADAM) | Strong fluorescent properties; effective for fatty acid detection | Biochemical assays, HPLC |

| Diazomethane Derivatives | General use in organic synthesis; less specific | Limited applications in biochemistry |

| 9-(Diazomethyl)anthracene | Similar fluorescence; less effective than ADAM | Organic synthesis |

特性

IUPAC Name |

9-(diazomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVOJKRZBNPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146219 | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-59-9 | |

| Record name | 9-Diazomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthryldiazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-anthryldiazomethane interact with its target molecules?

A1: this compound functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]

Q2: What are the downstream effects of labeling a molecule with this compound?

A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives.

Q5: Can you elaborate on the performance and applications of this compound under various conditions?

A6: this compound demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Does this compound exhibit any catalytic properties?

A7: this compound is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]

Q7: Have there been any simulations or calculations performed on this compound?

A7: While the provided research articles do not specifically mention computational studies on this compound itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.

Q8: How does modifying the structure of this compound affect its activity?

A9: While the provided papers do not extensively explore SAR for this compound, they do investigate other fluorescent derivatizing agents. For instance, substituting this compound with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []

Q9: What are the SHE considerations when working with this compound?

A9: While the papers do not specifically address SHE regulations, it's crucial to handle this compound, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.

Q10: Is there any information available regarding the PK/PD properties of this compound?

A10: The research provided focuses on this compound's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.

Q11: Has this compound been used in any cell-based assays or animal models?

A13: The focus of the research is on utilizing this compound for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q12: What are the typical analytical methods employed when using this compound?

A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with this compound derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]

Q13: Are there alternative methods for detecting this compound derivatives besides HPLC?

A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]

Q14: What is the environmental impact of this compound?

A14: The provided research primarily focuses on the analytical applications of this compound and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.

Q15: What validation parameters are essential when developing an analytical method using this compound?

A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]

Q16: How can quality control be maintained when using this compound in analytical procedures?

A16: Key aspects of quality control include using high-purity reagents, proper storage of this compound (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.

Q17: Are there any alternatives to this compound for derivatizing carboxylic acids for fluorescence detection?

A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]

Q18: What are the advantages and disadvantages of using these alternatives compared to this compound?

A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to this compound. [, ]

Q19: What types of samples have been analyzed using this compound derivatization for fatty acid profiling?

A19: this compound has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:

- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]

- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]

- Plant Material: Cotyledons of Pharbitis nil []

Q20: What are the advantages of using this compound for prostaglandin analysis compared to other methods?

A20: this compound derivatization coupled with HPLC offers several advantages for prostaglandin analysis:

- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]

- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]

- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]

Q21: Can this compound be used to analyze other types of natural products besides fatty acids and prostaglandins?

A21: Yes, the research demonstrates its application in analyzing:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。